molecular formula C11H21NO2 B1394999 2-(1-Isobutyl-3-piperidinyl)acetic acid CAS No. 1220019-60-2

2-(1-Isobutyl-3-piperidinyl)acetic acid

Cat. No. B1394999
CAS RN: 1220019-60-2
M. Wt: 199.29 g/mol
InChI Key: QWQPLFHJYSHPQB-UHFFFAOYSA-N
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Description

2-(1-Isobutyl-3-piperidinyl)acetic acid , also known as 2-(1-Isobutylpiperidin-3-yl)acetic acid , is a chemical compound with the molecular formula C₁₀H₁₈NO₂ . It belongs to the class of acetic acid derivatives and contains a piperidine ring. The compound’s structure includes an isobutyl group attached to the piperidine nitrogen.

Scientific Research Applications

Catalysis by Heteropoly Compounds

Research by Hu, Hashimoto, Okuhara, and Misono (1993) explored the catalytic behavior of heteropolyacids in reactions involving esters, including isobutyl propionate. This study provides insight into the use of 2-(1-Isobutyl-3-piperidinyl)acetic acid in catalysis, demonstrating its potential in various chemical reactions (Hu et al., 1993).

Antimicrobial Activity of Piperidinyl Compounds

Zaki, Kamal El‐Dean, Radwan, and Sayed (2019) synthesized a series of piperidinyl compounds and tested their antimicrobial activity. This suggests the application of this compound in developing new antimicrobial agents (Zaki et al., 2019).

Polymerization Processes

Kamigaito, Sawamoto, and Higashimura (1991) studied the living cationic polymerization of isobutyl vinyl ether, utilizing acetic acid derivatives. This research demonstrates the application of this compound in polymer chemistry, particularly in polymerization processes (Kamigaito et al., 1991).

Synthesis in Organic Chemistry

Epstein and Cohen (1981) described a method involving the esterification of organic acids, using N-ethyl-piperidine. This research suggests that this compound could be relevant in synthetic organic chemistry (Epstein & Cohen, 1981).

Biochemical Assessments

Whitehead, Kim, and Prizont (1976) developed a method for determining short-chain fatty acid levels in biological fluids. This indicates potential biochemical applications of this compound in clinical chemistry and diagnostics (Whitehead et al., 1976).

Future Directions

: ChemicalBook: 2-(1-Isobutyl-3-piperidinyl)acetic acid : VWR: this compound : Safety Data Sheet for this compound

properties

IUPAC Name

2-[1-(2-methylpropyl)piperidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-9(2)7-12-5-3-4-10(8-12)6-11(13)14/h9-10H,3-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQPLFHJYSHPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCCC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801266015
Record name 1-(2-Methylpropyl)-3-piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220019-60-2
Record name 1-(2-Methylpropyl)-3-piperidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220019-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methylpropyl)-3-piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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